
2-Bromo-3-(bromomethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of brominated biphenyls It is characterized by the presence of two bromine atoms attached to a biphenyl structure, one at the 2-position and the other at the 3-position on a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-(bromomethyl)-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental footprint of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(bromomethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent biphenyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-3-(bromomethyl)-1,1’-biphenyl, while oxidation with potassium permanganate can produce 2-bromo-3-(carboxymethyl)-1,1’-biphenyl.
Applications De Recherche Scientifique
2-Bromo-3-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or intermediate in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylbiphenyl: Lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
3-Bromo-2-(bromomethyl)-1,1’-biphenyl: Positional isomer with potentially different chemical and biological properties.
2,3-Dibromo-1,1’-biphenyl: Both bromine atoms are directly attached to the biphenyl rings, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms in specific positions, which allows for selective functionalization and diverse reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H10Br2 |
|---|---|
Poids moléculaire |
326.03 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
PJXZIEDLTHQYBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
amine](/img/structure/B12088146.png)

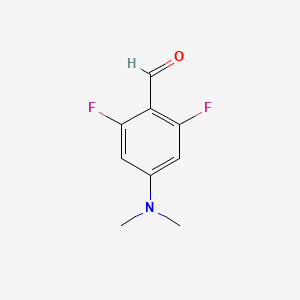
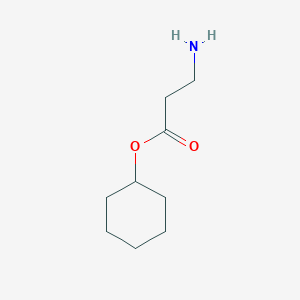
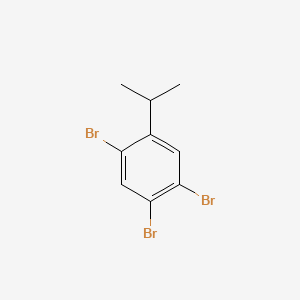
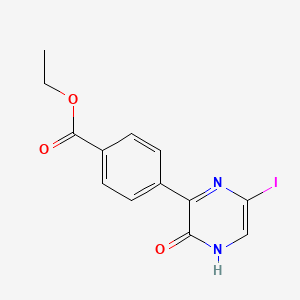
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
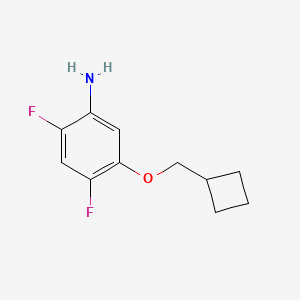


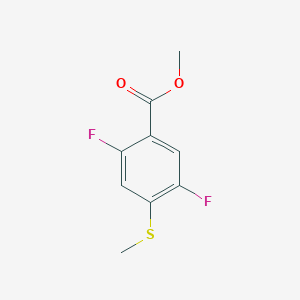
![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)

